2,2'-Bipyridine
Overview
Description
2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
2,2’-Bipyridine was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . In a recent study, eleven new 3,3’-diamino-2,2’-bipyridine derivatives were synthesized and evaluated as bifunctional agents for Alzheimer’s disease treatment .Molecular Structure Analysis
The molecular formula of 2,2’-Bipyridine is C10H8N2 . Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis
A large number of complexes of 2,2’-Bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring . In a recent study, two bipyridine isomers (2,2′- and 4,4′-) were subjected to solid form screening and crystal structure prediction .Physical And Chemical Properties Analysis
2,2’-Bipyridine is a colorless solid . It has a molar mass of 156.184 g·mol−1 . In a recent study, multiple solid-state forms of 2,2’-Bipyridine were found, including an anhydrate and a formic acid disolvate .Scientific Research Applications
Synthesis and Cross-Coupling Reactions : 2,2'-Bipyridines are crucial in various fields such as coordination chemistry, macromolecular chemistry, and natural product chemistry. They are particularly effective in cross-coupling reactions with tin, zinc, and boron compounds, enabling the creation of functionalized derivatives with unique substitution patterns (Hapke, Brandt, & Lützen, 2008).
Early Historical Applications : From its discovery in 1888 to the early 20th century, 2,2'-Bipyridine was used in coordination chemistry and analytical applications. Its use evolved with advancements in chemical characterization methods (Constable & Housecroft, 2019).
Dye-Sensitized Solar Cells : 2,2'-Bipyridine serves as an electrolyte additive in dye-sensitized solar cells, offering an alternative to traditional additives and improving thermal stability and performance (Nguyen et al., 2018).
Hydrogen Evolution Catalysis : Cobalt complexes bearing 2,2'-Bipyridine ligands are used in electrocatalytic hydrogen evolution. The ligand's structure affects the catalysis mechanism and stability, making it significant in designing future catalysts (Queyriaux et al., 2019).
Photolabile Caging Groups : Ruthenium(II) bipyridyl complexes act as photolabile caging groups for amines, allowing controlled release upon light exposure. This is particularly useful in biological applications (Zayat, Salierno, & Etchenique, 2006).
Nucleic Acid Sensing : 2,2'-Bipyridine derivatives are utilized in electrochemical sensing of nucleic acids, particularly in detecting mispaired thymines in DNA, contributing to advancements in genetic analysis and diagnostics (Kostečka et al., 2011).
- (MOFs) for Gas Capture**: In MOFs, 2,2'-Bipyridine-5,5'-dicarboxylic acid is used to create frameworks with additional coordination functionality. These MOFs, especially when loaded with metals like copper, are effective in capturing toxic gases like hydrogen sulfide (Nickerl et al., 2014).
Chiral Ligands in Asymmetric Synthesis : Enantiopure 2,2'-Bipyridines derived from cis-dihydrodiol metabolites of chloroquinolines are employed as chiral ligands. They are effective in asymmetric aminolysis of epoxides and allylation of aldehydes, demonstrating their utility in stereochemical control in organic synthesis (Boyd et al., 2010).
Structural Studies on Metal Surfaces : The adsorption and phase formation of 2,2'-Bipyridine on gold surfaces have been studied, contributing to our understanding of molecular interactions at metal interfaces, which is essential in fields like nanotechnology and materials science (Dretschkow, Lampner, & Wandlowski, 1998).
Luminescence Thermometry : Bipyridine periodic mesoporous organosilicas grafted with lanthanide complexes have been developed for ratiometric temperature sensors. These materials are promising for a wide range of applications, including biomedical thermometric applications due to their non-toxic nature to human cells (Kaczmarek et al., 2020).
Flow Batteries : Compounds from the 2,2'-Bipyridine molecular family have been investigated for use in organic flow batteries. Their functionalization affects redox potential and solubility, making them promising candidates for redox-active materials in energy storage applications (Sánchez-Castellanos et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVEXUMMXZLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Record name | 2,2'-DIPYRIDYL | |
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DSSTOX Substance ID |
DTXSID9040635 | |
Record name | 2,2'-Bipyridine | |
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Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
White solid; [Hawley] White or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS. | |
Record name | 2,2'-Bipyridine | |
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Record name | 2,2'-DIPYRIDYL | |
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Boiling Point |
273.5 °C, 272-273 °C | |
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Record name | 2,2'-DIPYRIDYL | |
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Flash Point |
121 °C | |
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Solubility |
Very sol in alcohol, ether, and benzene, Soluble in oxygenated solvents, In water, 5.93X10+3 mg/l @ 25 °C, Solubility in water, g/100ml: 6.4 | |
Record name | 2,2'-BIPYRIDINE | |
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Record name | 2,2'-DIPYRIDYL | |
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Vapor Pressure |
0.000013 [mmHg] | |
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Mechanism of Action |
2,2'-DIPYRIDYL, A CHELATOR OF IRON(+2) & INHIBITOR OF PLATELET AGGREGATION WAS STUDIED TO DETERMINE THE MECHANISM OF ITS EFFECTS ON PLATELETS. AT LOW CONCENTRATIONS REQUIRED TO INHIBIT ARACHIDONIC ACID-MEDIATED AGGREGATION, 2,2'-DIPYRIDYL & 4,4'DIPYRIDYL-2HCL INHIBITED THE PLATELET CYCLOOXYGENASE. THE MECHANISM OF INHIBITION OF ADP-INDUCED AGGREGATION WAS INDUCED AGGREGATION, 2,2'-DIPYRIDYL DID NOT ALTER CELL ULTRASTRUCTURE, SEROTONIN OR NUCLEOTIDE CONTENT, OR INTERFERE WITH RELEASE OF ARACHIDONIC ACID-(14)C OR CALCIUM MOVEMENTS. APPARENTLY, THE INHIBITION OF CYCLOOXYGENASE BY LOW CONCENTRATIONS OF THESE COMPOUNDS IS NOT DUE TO BIDENTATE IRON CHELATION, SINCE 4,4'-DIPYRIDYL WAS ALMOST AS EFFECTIVE AS 2,2'-DIPYRIDYL, BUT IS COMPATIBLE WITH BINDING OF THESE INHIBITORS TO THE FE IN THE HEME OF THE CYCLOOXYGENASE. | |
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Product Name |
2,2'-Bipyridine | |
Color/Form |
White crystals, Crystals from dilute alcohol, PRISMS FROM PETROLEUM ETHER | |
CAS RN |
366-18-7 | |
Record name | 2,2′-Bipyridine | |
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Record name | 2,2'-bipyridyl | |
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Melting Point |
72 °C, 70 °C | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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